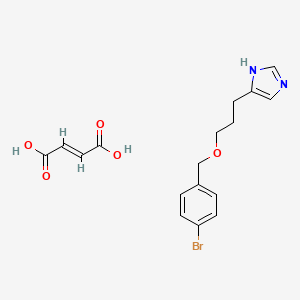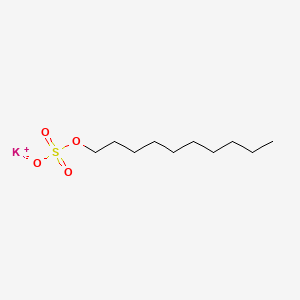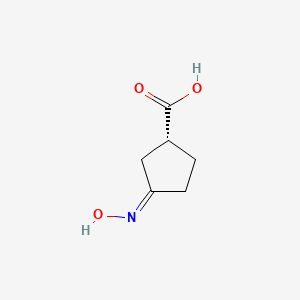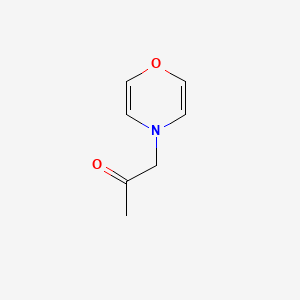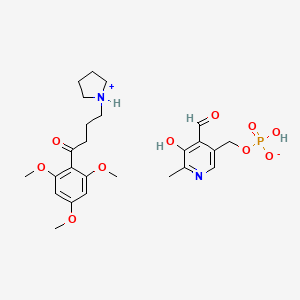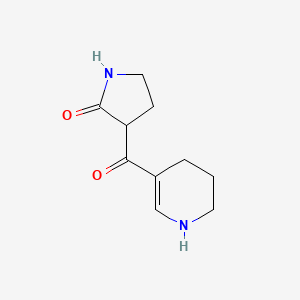
3-(1,2,3,4-Tetrahydropyridine-5-carbonyl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,2,3,4-Tetrahydropyridine-5-carbonyl)pyrrolidin-2-one is a heterocyclic compound that features both a tetrahydropyridine and a pyrrolidinone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,2,3,4-Tetrahydropyridine-5-carbonyl)pyrrolidin-2-one can be achieved through various methods. One common approach involves the cyclization of an appropriate precursor. For example, a palladium-catalyzed cyclization-Heck reaction of allenamides can efficiently construct functionalized 3-methylene-5-aryl-1,2,3,4-tetrahydropyridines . This method features a nonconjugated diene, including one endo-enamine and one exocyclic double bond, which can be further transformed into the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of cost-effective reagents, and implementation of continuous flow processes, can be applied to scale up the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3-(1,2,3,4-Tetrahydropyridine-5-carbonyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrrolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
3-(1,2,3,4-Tetrahydropyridine-5-carbonyl)pyrrolidin-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the synthesis of fine chemicals and as an intermediate in the production of agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-(1,2,3,4-Tetrahydropyridine-5-carbonyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of enzymes, affecting various biochemical pathways. Detailed studies on its molecular targets and pathways are necessary to fully understand its effects.
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4-Tetrahydropyridine: A related compound with similar structural features.
Pyrrolidin-2-one: Another compound with a pyrrolidinone ring.
Uniqueness
3-(1,2,3,4-Tetrahydropyridine-5-carbonyl)pyrrolidin-2-one is unique due to the combination of both tetrahydropyridine and pyrrolidinone rings in its structure
Propiedades
Número CAS |
53508-14-8 |
|---|---|
Fórmula molecular |
C10H14N2O2 |
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
3-(1,2,3,4-tetrahydropyridine-5-carbonyl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H14N2O2/c13-9(7-2-1-4-11-6-7)8-3-5-12-10(8)14/h6,8,11H,1-5H2,(H,12,14) |
Clave InChI |
XNNJMFYXJWGMRX-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=CNC1)C(=O)C2CCNC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(4-Phenylbutoxy)-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B13815880.png)
![Acetamide, N-[2-[4-(acetyloxy)-3-methoxyphenyl]ethyl]-](/img/structure/B13815888.png)
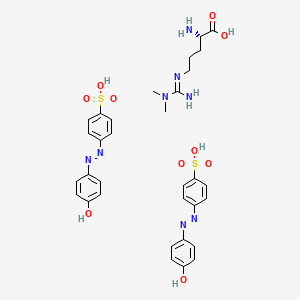
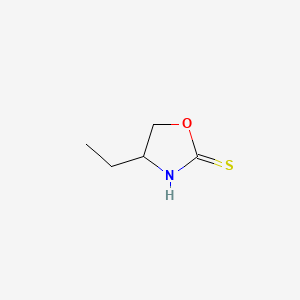
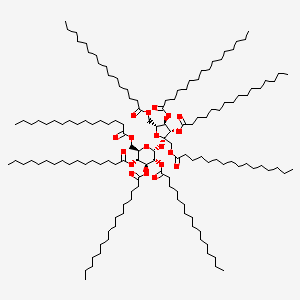
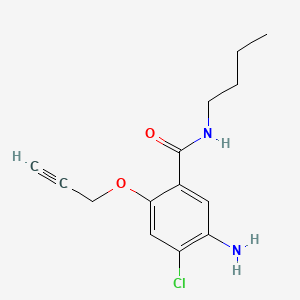
![1,2-Dihydro-1,10-dimethylanthra[2,1-b]furan-4,5-dione](/img/structure/B13815927.png)
